PI3K/Akt/mTOR-IN-4

Description

PI3K/Akt/mTOR-IN-4 is a small-molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway, a critical axis in cancer cell proliferation, survival, and resistance to therapy. This pathway is frequently dysregulated in cancers due to mutations in PIK3CA (encoding PI3Kα), AKT, or PTEN, leading to constitutive activation of downstream effectors like mTORC1/2 . This compound acts as a dual inhibitor, targeting both PI3K and mTOR kinases, thereby blocking feedback loops that often limit the efficacy of single-target agents . Preclinical studies highlight its oral bioavailability, selectivity for PI3Kα (IC₅₀ = 0.2 nM), and potent anti-proliferative effects in breast and prostate cancer models . Its mechanism involves reducing phosphorylation of Akt (Ser473) and mTOR substrates (e.g., S6K), inducing apoptosis and autophagy in tumor cells .

Properties

Molecular Formula |

C29H29FN4O3 |

|---|---|

Molecular Weight |

500.6 g/mol |

IUPAC Name |

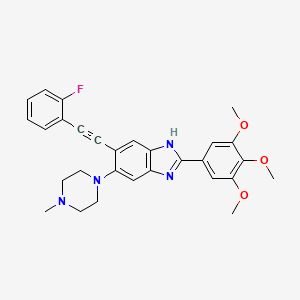

6-[2-(2-fluorophenyl)ethynyl]-5-(4-methylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole |

InChI |

InChI=1S/C29H29FN4O3/c1-33-11-13-34(14-12-33)25-18-24-23(15-20(25)10-9-19-7-5-6-8-22(19)30)31-29(32-24)21-16-26(35-2)28(37-4)27(17-21)36-3/h5-8,15-18H,11-14H2,1-4H3,(H,31,32) |

InChI Key |

GFMVJCIZUOTOGP-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2C#CC4=CC=CC=C4F)NC(=N3)C5=CC(=C(C(=C5)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PI3K/Akt/mTOR-IN-4 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent quality and high yield. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: PI3K/Akt/mTOR-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce potential side effects .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcome .

Major Products Formed: The major products formed from these reactions are often derivatives of this compound with enhanced biological activity or improved pharmacokinetic properties. These derivatives are crucial for developing more effective cancer therapies .

Scientific Research Applications

PI3K/Akt/mTOR-IN-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the PI3K/Akt/mTOR signaling pathway and its role in cellular processes. In biology, it helps in understanding cell growth, survival, and metabolism. In medicine, it is a potential therapeutic agent for treating various cancers by inhibiting the PI3K/Akt/mTOR pathway. In industry, it is used in the development of new drugs and therapeutic strategies .

Mechanism of Action

PI3K/Akt/mTOR-IN-4 exerts its effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is activated by various extracellular signals, leading to the activation of PI3K, which then phosphorylates and activates Akt. Akt subsequently activates mTOR, which regulates cell growth, survival, and metabolism. By inhibiting this pathway, this compound can reduce cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The PI3K/Akt/mTOR pathway has spurred the development of diverse inhibitors, each with distinct profiles in potency, selectivity, and clinical utility. Below is a comparative analysis of PI3K/Akt/mTOR-IN-4 against key competitors:

Table 1: Key Inhibitors Targeting the PI3K/Akt/mTOR Pathway

Key Comparative Insights

Target Breadth and Feedback Modulation

- This compound and PKI-179 are dual PI3K/mTOR inhibitors , addressing compensatory Akt activation seen with mTORC1-only inhibitors like everolimus . In contrast, isoform-specific agents (e.g., alpelisib) require biomarker-driven patient selection (e.g., PIK3CA mutations) .

- Vulolisib, a pan-PI3K inhibitor, shows broader activity but higher toxicity (e.g., hyperglycemia) compared to this compound’s α-isoform selectivity .

Potency and Selectivity

- This compound exhibits superior PI3Kα inhibition (IC₅₀ = 0.2 nM) vs. alpelisib (IC₅₀ = 5 nM), suggesting enhanced efficacy in PIK3CA-mutant tumors .

- TBK1/IKKε-IN-4 (IC₅₀ = 13–59 nM for TBK1/IKKε) and this compound differ in off-target effects; the latter shows minimal activity against PDK1 or other kinases .

Therapeutic Applications

- In ER+/HER2− breast cancer, this compound’s dual mechanism may overcome resistance to CDK4/6 inhibitors, similar to combinations of everolimus with exemestane .

- Preclinical data for this compound in pancreatic cancer highlight synergy with gemcitabine, akin to Nic-15’s ability to reverse chemoresistance .

Safety and Tolerability Hyperglycemia and rash are common with pan-PI3K/mTOR inhibitors (e.g., vulolisib) due to insulin signaling disruption . This compound’s α-isoform focus may mitigate these effects . IBL-302’s dual PIM/PI3K inhibition reduces immunosuppressive IL-10, offering a unique safety advantage in inflammation-driven cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.